molecular formula C44H46F12FeP2 B12819246 bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron

bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron

Cat. No.: B12819246
M. Wt: 920.6 g/mol
InChI Key: APOCHMPSUQCTRT-UHFFFAOYSA-N
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Description

(1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene is a complex organometallic compound. It features a ferrocene core, which is a sandwich compound consisting of two cyclopentadienyl anions bound to a central iron atom. The compound is further functionalized with phosphino groups, which are substituted with 3,5-bis(trifluoromethyl)phenyl and 3,5-dimethylphenyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene typically involves several steps:

    Preparation of Ferrocene Derivatives: The initial step involves the preparation of ferrocene derivatives, which can be achieved through the reaction of ferrocene with appropriate phosphino reagents.

    Functionalization with Phosphino Groups: The ferrocene core is then functionalized with phosphino groups. This step often requires the use of specific catalysts and reaction conditions to ensure selective substitution.

    Substitution with Phenyl Groups: The final step involves the substitution of the phosphino groups with 3,5-bis(trifluoromethyl)phenyl and 3,5-dimethylphenyl groups. This can be achieved through various organic synthesis techniques, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the ferrocene core is oxidized to ferrocenium ion.

    Reduction: Reduction reactions can convert the ferrocenium ion back to the ferrocene core.

    Substitution: The phosphino groups can participate in substitution reactions, where the phenyl groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene core results in the formation of ferrocenium ion, while substitution reactions can yield a variety of substituted ferrocene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are valuable in catalysis and material science.

Biology and Medicine

The compound’s ability to form stable metal complexes makes it useful in biological and medicinal research. It can be used to design metal-based drugs and diagnostic agents. Additionally, its phosphino groups can be modified to enhance its biological activity and selectivity.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of (1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene involves its ability to form stable complexes with metal ions. The phosphino groups act as ligands, coordinating with metal centers and stabilizing the resulting complexes. This coordination can influence the reactivity and properties of the metal ions, making the compound valuable in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with diphenylphosphino groups.

    1,1’-Bis(diphenylphosphino)ferrocene: A similar compound with diphenylphosphino groups on both cyclopentadienyl rings.

    1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with diphenylphosphino groups connected by an ethane linker.

Uniqueness

(1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene is unique due to its specific substitution pattern and the presence of both trifluoromethyl and dimethyl groups. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability compared to similar compounds.

Properties

Molecular Formula

C44H46F12FeP2

Molecular Weight

920.6 g/mol

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;1-cyclopentylethyl-bis(3,5-dimethylphenyl)phosphane;iron

InChI

InChI=1S/C23H31P.C21H15F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h10-15,20-21H,6-9H2,1-5H3;5-10,15H,1-4H2;

InChI Key

APOCHMPSUQCTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3)C.C1CCC(C1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe]

Origin of Product

United States

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